molecular formula C10H17NO4 B12555452 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- CAS No. 185054-64-2

4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)-

Cat. No.: B12555452
CAS No.: 185054-64-2
M. Wt: 215.25 g/mol
InChI Key: NYDCOCGFKIOISP-JTQLQIEISA-N
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Description

4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is an organic compound with a complex structure It is characterized by the presence of a pentenoic acid backbone, a nitro group, and a bulky tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- typically involves the esterification of 4-Pentenoic acid with 2-methyl-2-nitro-1,1-dimethylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a drug intermediate or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, 2-methyl-, pentyl ester: Similar backbone but different ester group.

    Pentanoic acid, 4-methyl-, methyl ester: Similar structure but lacks the nitro group.

    Methyl 4-pentenoate: Similar ester but different substituents.

Uniqueness

4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is unique due to the presence of both a nitro group and a bulky tert-butyl ester group

Properties

CAS No.

185054-64-2

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-2-nitropent-4-enoate

InChI

InChI=1S/C10H17NO4/c1-6-7-10(5,11(13)14)8(12)15-9(2,3)4/h6H,1,7H2,2-5H3/t10-/m0/s1

InChI Key

NYDCOCGFKIOISP-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC=C)(C(=O)OC(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CC=C)[N+](=O)[O-]

Origin of Product

United States

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